molecular formula C16H21ClN2O2 B11166381 1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B11166381
M. Wt: 308.80 g/mol
InChI Key: JBVNAWAOZXLNRD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using 4-chlorobenzyl chloride or a similar reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as pentan-3-ylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions at the pyrrolidine ring or the chlorophenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    Pathways Involved: Involvement in pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-oxo-N-(butan-2-yl)pyrrolidine-3-carboxamide
  • 1-(4-chlorophenyl)-5-oxo-N-(hexan-4-yl)pyrrolidine-3-carboxamide
  • 1-(4-chlorophenyl)-5-oxo-N-(propyl)pyrrolidine-3-carboxamide

Uniqueness

1-(4-chlorophenyl)-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the pentan-3-yl group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-pentan-3-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H21ClN2O2/c1-3-13(4-2)18-16(21)11-9-15(20)19(10-11)14-7-5-12(17)6-8-14/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,18,21)

InChI Key

JBVNAWAOZXLNRD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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